molecular formula C14H22N4O3 B10868887 5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid

5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B10868887
M. Wt: 294.35 g/mol
InChI Key: DJHUGAODZFZFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID: is a complex organic compound that features both imidazole and piperidyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.

    Introduction of the Piperidyl Group: The piperidyl group can be introduced via a nucleophilic substitution reaction using 2,2,6,6-tetramethyl-4-piperidylamine.

    Coupling Reactions: The final step involves coupling the imidazole derivative with the piperidyl derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group.

    Reduction: Reduction reactions can be performed on the imidazole ring.

    Substitution: Both the imidazole and piperidyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidyl group can lead to the formation of N-oxides, while reduction of the imidazole ring can yield dihydroimidazole derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: : In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biomolecules.

Industry: : In the industrial sector, the compound can be used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidyl group can interact with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidinol: This compound shares the piperidyl group but lacks the imidazole ring.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another similar compound with a hydroxyl group instead of the imidazole ring.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: This compound contains two piperidyl groups linked by a sebacate moiety.

Uniqueness: : The uniqueness of 5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

4-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C14H22N4O3/c1-13(2)5-8(6-14(3,4)18-13)17-11(19)9-10(12(20)21)16-7-15-9/h7-8,18H,5-6H2,1-4H3,(H,15,16)(H,17,19)(H,20,21)

InChI Key

DJHUGAODZFZFEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(NC=N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.